molecular formula C9H6ClNO4 B1356108 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid CAS No. 123040-45-9

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Cat. No.: B1356108
CAS No.: 123040-45-9
M. Wt: 227.6 g/mol
InChI Key: OHIMCPSGEWFLBU-UHFFFAOYSA-N
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Description

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a chlorine atom at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazine derivatives, hydroxylated compounds, and other functionalized benzoxazines, which can have different properties and applications .

Scientific Research Applications

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .

Properties

IUPAC Name

6-chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-4-1-5(9(13)14)8-6(2-4)11-7(12)3-15-8/h1-2H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIMCPSGEWFLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563346
Record name 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-45-9
Record name 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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